Biochemical DPP-4 Inhibition: Comparative Potency of the Core 3-Aminopiperidine Scaffold
This compound features the 3-aminopiperidine scaffold, a pharmacophore established in the literature for potent dipeptidyl peptidase IV (DPP-4) inhibition. The class-level potency is demonstrated by a related analog from the same study, which achieved an IC50 of 3.7 nM against DPP-4 [1]. This is in contrast to a structurally distinct scaffold, 2-Aminobenzo[a]quinolizine, which exhibited significantly lower potency (IC50 = 520 nM) [1]. This 140-fold difference in IC50 illustrates the superior intrinsic biochemical activity of the 3-aminopiperidine core over other heterocyclic systems for this target.
| Evidence Dimension | DPP-4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3.7 nM (for a closely related substituted 3-aminopiperidine analog) |
| Comparator Or Baseline | 2-Aminobenzo[a]quinolizine 104: 520 nM |
| Quantified Difference | ~140-fold lower potency (IC50 of comparator is ~140x higher) |
| Conditions | In vitro biochemical assay against DPP-4 (Source: Merck Research Laboratories) |
Why This Matters
This data confirms that the core 3-aminopiperidine structure, which is central to (3-Aminopiperidin-1-yl)(cyclopentyl)methanone, is a privileged scaffold for achieving high biochemical potency against DPP-4, making it a rational choice over alternative scaffolds for DPP-4-focused research.
- [1] Cox, J., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583. View Source
